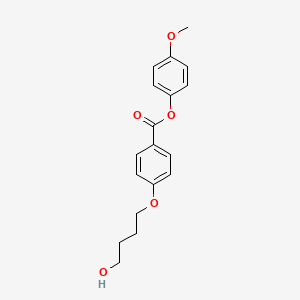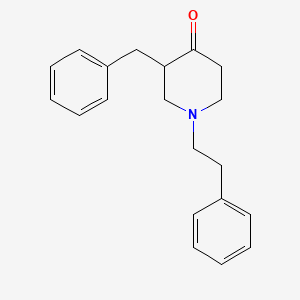
3-Benzyl-1-(2-phenylethyl)piperidin-4-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Benzyl-1-(2-phenylethyl)piperidin-4-one is an organic compound that belongs to the class of piperidinones. Piperidinones are derivatives of piperidine, a six-membered heterocyclic amine. This compound is characterized by the presence of a benzyl group and a phenylethyl group attached to the piperidinone ring. It is used as an intermediate in the synthesis of various chemicals and pharmaceutical drugs.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Benzyl-1-(2-phenylethyl)piperidin-4-one typically involves the reaction of 4-piperidone with benzyl bromide and phenethyl bromide under basic conditions. The reaction is carried out in a biphasic system with a phase transfer catalyst to facilitate the transfer of the reactants between the aqueous and organic phases . The reaction conditions include:
Temperature: 60-80°C
Solvent: Dichloromethane or toluene
Base: Sodium hydroxide or potassium carbonate
Catalyst: Tetrabutylammonium bromide
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to minimize by-products and maximize the yield of the desired compound.
Analyse Des Réactions Chimiques
Types of Reactions
3-Benzyl-1-(2-phenylethyl)piperidin-4-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction of the carbonyl group can yield the corresponding alcohol.
Substitution: The benzyl and phenylethyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in anhydrous conditions.
Substitution: Alkyl halides or acyl chlorides in the presence of a base such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products
Oxidation: Benzyl ketone or phenylacetic acid derivatives.
Reduction: Benzyl alcohol or phenylethyl alcohol derivatives.
Substitution: Various substituted piperidinones depending on the substituents used.
Applications De Recherche Scientifique
3-Benzyl-1-(2-phenylethyl)piperidin-4-one has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in the development of new therapeutic agents, particularly in pain management and anesthesia.
Industry: Utilized in the production of fine chemicals and as a building block for various industrial applications
Mécanisme D'action
The mechanism of action of 3-Benzyl-1-(2-phenylethyl)piperidin-4-one involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or modulator of certain enzymes or receptors, leading to various biological effects. For example, it may interact with opioid receptors, similar to other piperidine derivatives, to exert analgesic effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
N-Phenethyl-4-piperidinone: A derivative of 4-piperidinone with similar structural features and applications.
Fentanyl and its analogs: These compounds share the piperidine core structure and are used in pain management and anesthesia
Uniqueness
3-Benzyl-1-(2-phenylethyl)piperidin-4-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its benzyl and phenylethyl groups contribute to its unique reactivity and potential therapeutic applications.
Propriétés
Numéro CAS |
834155-06-5 |
|---|---|
Formule moléculaire |
C20H23NO |
Poids moléculaire |
293.4 g/mol |
Nom IUPAC |
3-benzyl-1-(2-phenylethyl)piperidin-4-one |
InChI |
InChI=1S/C20H23NO/c22-20-12-14-21(13-11-17-7-3-1-4-8-17)16-19(20)15-18-9-5-2-6-10-18/h1-10,19H,11-16H2 |
Clé InChI |
GYNJJJSCBNDSDY-UHFFFAOYSA-N |
SMILES canonique |
C1CN(CC(C1=O)CC2=CC=CC=C2)CCC3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



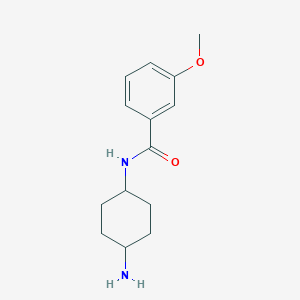
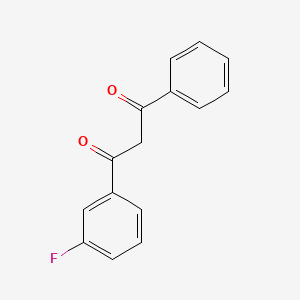
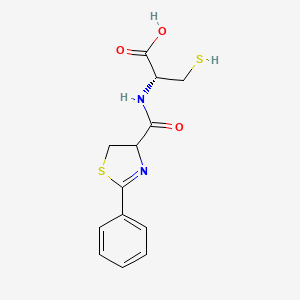
![N-[1-(4-Acetylphenyl)ethenyl]acetamide](/img/structure/B14208036.png)
![Furo[3,2-c]oxepin-4(2H)-one, 2,2-diethyl-3,6,7,8-tetrahydro-](/img/structure/B14208040.png)
![2-[(12-Methyltridecyl)oxy]oxane](/img/structure/B14208043.png)
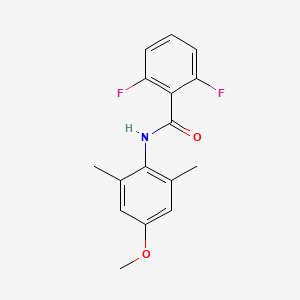
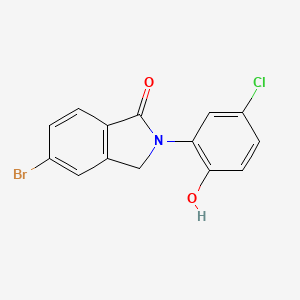
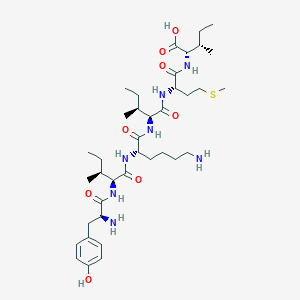


![methyl (1S,4R,6S,7Z,14S,18S)-18-(4-bromophenyl)sulfonyloxy-14-(cyclopentyloxycarbonylamino)-2,15-dioxo-3,16-diazatricyclo[14.3.0.04,6]nonadec-7-ene-4-carboxylate](/img/structure/B14208070.png)
